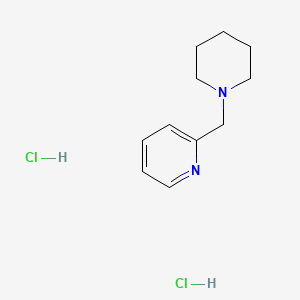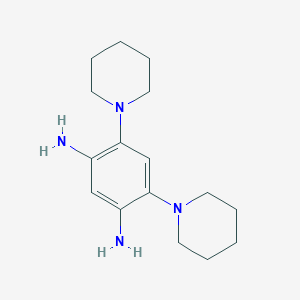![molecular formula C14H17Cl2NO2 B1656313 4-Tert-butyl-1-[(2,2-dichlorocyclopropyl)methyl]-2-nitrobenzene CAS No. 5216-30-8](/img/structure/B1656313.png)
4-Tert-butyl-1-[(2,2-dichlorocyclopropyl)methyl]-2-nitrobenzene
Overview
Description
Scientific Research Applications
Antiferromagnetic Exchange Interaction
Research on compounds with tert-butyl and nitrobenzene derivatives has explored their electronic properties, such as the antiferromagnetic exchange interaction among spins placed in specific molecular configurations. For instance, studies on 2,4-Dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide) demonstrate significant insights into molecular magnetic properties, which are crucial for developing magnetic materials and understanding fundamental magnetic interactions at the molecular level (Fujita et al., 1996).
Polymer Chemistry
The introduction of tert-butyl groups into polyamides and related polymers significantly affects their solubility, thermal stability, and mechanical properties. Research into polyamides derived from compounds such as 4-tert-butylcatechol demonstrates the potential for creating materials with enhanced performance characteristics suitable for industrial applications, including high-temperature environments and flexible electronics (Hsiao et al., 2000).
Material Science
Nitration reactions involving tert-butyl and nitrobenzene derivatives are pivotal in synthesizing various organic compounds with specific functional groups. These reactions are foundational in creating materials with designed properties, such as specific reactivities or stability under certain conditions. For example, the nitration of 4-tert-butyl-o-xylene has been studied to understand the formation and transformation of nitro derivatives in organic synthesis, which is crucial for designing synthetic pathways in material science (Fischer & Teo, 1978).
Advanced Materials
The synthesis and characterization of novel polyimides containing tert-butyl side groups have been explored for their low dielectric constants and high thermal stability. Such materials are vital for electronics and aerospace applications, where materials with specific electrical and thermal properties are required (Chern & Tsai, 2008).
properties
IUPAC Name |
4-tert-butyl-1-[(2,2-dichlorocyclopropyl)methyl]-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO2/c1-13(2,3)10-5-4-9(12(7-10)17(18)19)6-11-8-14(11,15)16/h4-5,7,11H,6,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFQZNHLPHZLNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)CC2CC2(Cl)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90385393 | |
| Record name | 4-tert-butyl-1-[(2,2-dichlorocyclopropyl)methyl]-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90385393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5216-30-8 | |
| Record name | 4-tert-butyl-1-[(2,2-dichlorocyclopropyl)methyl]-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90385393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




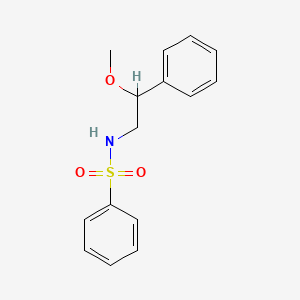
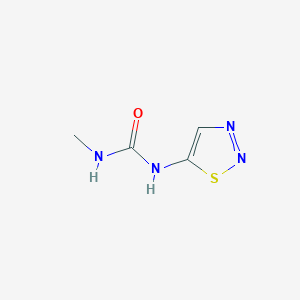
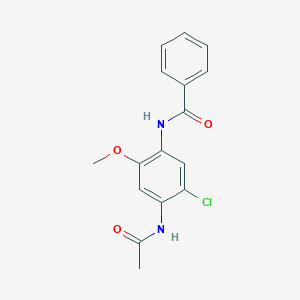
![N-Bicyclo[2.2.1]hept-2-yl-2-(5-p-tolyl-tetrazol-2-yl)-acetamide](/img/structure/B1656237.png)
![5-[(Benzylamino)-phenylmethylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B1656238.png)
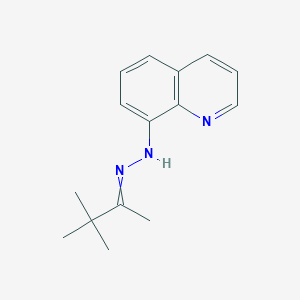
![ethyl N-[(E)-1-(1-adamantyl)ethylideneamino]carbamate](/img/structure/B1656241.png)
![(2r)-2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B1656242.png)
![3-Bromobicyclo[3.2.1]octa-2,6-diene](/img/structure/B1656247.png)

